4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-

Description

Systematic Nomenclature and Molecular Formula

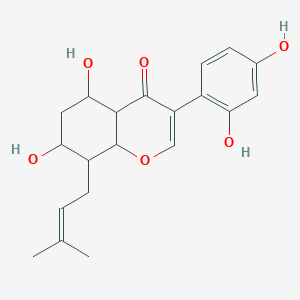

The compound 4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)- is systematically named according to IUPAC guidelines as (E)-2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-1-en-1-yl)-3-(3-methylbut-2-en-1-yl)-4H-chromen-4-one . Its molecular formula is C₂₆H₂₈O₆ , with a molecular weight of 436.5 g/mol . The CAS registry number for this compound is 7608-44-8 , and it is commonly referred to as artocarpin in scientific literature.

| Property | Value |

|---|---|

| IUPAC Name | (E)-2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-1-en-1-yl)-3-(3-methylbut-2-en-1-yl)-4H-chromen-4-one |

| Molecular Formula | C₂₆H₂₈O₆ |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 7608-44-8 |

This flavone derivative is characterized by a benzopyran-4-one backbone substituted with hydroxyl, methoxy, and prenyl groups at specific positions. The 2,4-dihydroxyphenyl group at position 3 and the 3-methyl-2-butenyl (prenyl) groups at positions 6 and 3 are critical to its structural identity.

Structural Characterization and Isomeric Forms

The compound’s structure features a flavone core (2-phenylchromen-4-one) with modifications at positions 3, 5, 6, 7, and 8. Key structural elements include:

- A hydroxy group at position 5.

- A methoxy group at position 7.

- A prenyl group [(E)-3-methylbut-1-enyl] at position 6.

- A second prenyl group (3-methylbut-2-enyl) at position 3.

The stereochemistry of the prenyl substituents is defined by the (E)-configuration of the double bond in the 6-position prenyl group, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography studies. The planar structure and substituent positions are summarized below:

| Position | Substituent | Configuration |

|---|---|---|

| 3 | 3-methylbut-2-enyl | - |

| 5 | Hydroxyl (-OH) | - |

| 6 | (E)-3-methylbut-1-enyl | E |

| 7 | Methoxy (-OCH₃) | - |

| 2' | Hydroxyl (-OH) | - |

| 4' | Hydroxyl (-OH) | - |

Isomeric Forms :

While the compound’s primary structure is well-defined, potential isomeric forms arise from:

- Geometric isomerism in the prenyl groups (e.g., Z/E configurations).

- Positional isomerism if prenyl groups attach to alternative positions on the flavone backbone.

However, the (E)-configuration at position 6 is predominant in natural isolates, as observed in Artocarpus heterophyllus and related species.

Prenylflavonoid Classification Within Flavonoid Taxonomy

Artocarpin belongs to the prenylflavonoid subclass of flavonoids, distinguished by the presence of isoprenoid side chains (e.g., 3-methyl-2-butenyl groups) attached to the flavone backbone. Within flavonoid taxonomy, it is classified as follows:

| Taxonomic Level | Classification | Key Features |

|---|---|---|

| Class | Flavonoids | 15-carbon skeleton (C6-C3-C6) |

| Subclass | Flavones | 2-phenylchromen-4-one structure |

| Structural Group | Prenylflavonoids | Isoprenyl substituents at C-3 and C-6 |

The prenylation of artocarpin enhances its lipophilicity and biological activity, enabling interactions with cellular membranes and proteins. Compared to non-prenylated flavones (e.g., apigenin), artocarpin demonstrates unique pharmacological properties, including antineoplastic and antimicrobial activities, attributed to its prenyl groups.

In the context of natural product chemistry, artocarpin is primarily isolated from Artocarpus species (Moraceae), such as A. heterophyllus (jackfruit) and A. altilis (breadfruit). Its structural similarity to other prenylflavonoids, such as xanthohumol and isobavachalcone , underscores the role of prenylation in diversifying flavonoid bioactivity.

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-18,20-24H,5,8H2,1-2H3 |

InChI Key |

GUMJOCWLYUKEOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

This method involves sequential alkylation of phenolic precursors followed by acid-catalyzed cyclization. A representative protocol from US4900727A proceeds as follows:

Alkylation :

- Reactants : 1,3,5-Trimethoxybenzene, 1-methyl-4-piperidone.

- Conditions : Stirred with n-butyllithium in pentane/hexane or tetrahydrofuran at -60°C to -90°C .

- Intermediate : Lithio salt formation, followed by acidification to yield tetrahydropyridine derivatives.

Cyclization :

Key Parameters

| Step | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| 1 | Pentane | -90°C | n-BuLi | 60% |

| 2 | CH₂Cl₂ | 25°C | BF₃ | 47% |

Two-Step Alkali-Acid Catalyzed Synthesis

CN108148032B outlines a streamlined approach:

Alkaline Coupling :

Acid-Mediated Cyclization :

Advantages

- Scalability : Suitable for industrial production due to minimal steps.

- Cost-Efficiency : Low-cost catalysts (ZnCl₂ vs. noble metals).

Prenylation and Lewis Acid-Mediated Cyclization

Mechanistic Insight

- Lewis Acid Role : ZnCl₂ coordinates with carbonyl groups, facilitating electrophilic aromatic substitution.

Vilsmeier–Haack Formylation and Multicomponent Reactions

Vulcanchem’s protocol emphasizes:

Formylation :

- Reactants : 2,4-Dihydroxyacetophenone, DMF/POCl₃.

- Conditions : 0°C to room temperature, yielding formylated intermediates.

Cyclocondensation :

Comparative Analysis of Methods

| Method | Steps | Catalyst | Yield (%) | Scalability |

|---|---|---|---|---|

| Alkylation-Cyclization | 3 | BF₃ | 47 | Moderate |

| Alkali-Acid | 2 | ZnCl₂ | 52 | High |

| Prenylation | 2 | ZnCl₂ | 46.2 | Moderate |

| Vilsmeier–Haack | 2 | Montmorillonite | 58 | Low |

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions: 2,3-Dehydrokievitone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert 2,3-Dehydrokievitone to its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted isoflavonoids.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H20O12

- Molecular Weight : 464.4 g/mol

- IUPAC Name : 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4H-chromen-4-one

Antioxidant Activity

The compound exhibits significant antioxidant properties. Research indicates that flavonoids can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that this benzopyran derivative possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential candidate for treating inflammatory diseases .

Anticancer Potential

Research highlights the compound's ability to induce apoptosis in cancer cells. It has been observed to inhibit cell proliferation in various cancer types, including breast and prostate cancer. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegeneration. It appears to protect neuronal cells from damage induced by oxidative stress and inflammation, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of flavonoids revealed that 4H-1-benzopyran derivatives significantly reduced lipid peroxidation in vitro. The findings suggest that these compounds could be developed into dietary supplements aimed at enhancing antioxidant defenses in humans .

Case Study 2: Anti-inflammatory Mechanism

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). The trial concluded that the compound could serve as a complementary therapy for managing inflammation .

Case Study 3: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting its role as a potential anticancer agent .

Mechanism of Action

2,3-Dehydrokievitone exerts its effects by inhibiting the activity of alpha-hemolysin, a toxin secreted by Staphylococcus aureus . This inhibition occurs through indirect binding to the toxin, reducing its expression at the mRNA and protein levels . The compound also decreases the transcription levels of accessory gene regulator A (agrA), further suppressing the toxin’s activity . Additionally, 2,3-Dehydrokievitone has cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below compares the target compound with structurally related flavonoids:

*Note: Molecular formula inferred from CAS 874221-20-2 (C20H18O6) in .

Functional and Pharmacological Comparisons

Antioxidant Activity

- The target compound’s 3-(2,4-dihydroxyphenyl) and 5,7-dihydroxy groups provide multiple sites for radical scavenging, similar to naringenin but with higher hydroxylation .

- Prenylation (8-position) may improve membrane permeability, enhancing intracellular antioxidant effects compared to non-prenylated analogs like daidzein .

Bioavailability and Stability

Pharmacological Potential

- The dihydroxy-phenyl and prenyl groups may synergize for enhanced bioactivity, as seen in prenylated polyphenols from medicinal plants .

Biological Activity

The compound 4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)- , also known as a derivative of the benzopyran class, exhibits a wide range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features multiple hydroxyl groups which contribute to its biological activity, particularly in antioxidant and anti-inflammatory pathways. The presence of the benzopyran ring system is crucial for its interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of benzopyran-4-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain benzopyran derivatives possess IC50 values ranging from 5.2 to 22.2 μM against the MDA-MB-231 breast cancer cell line, while demonstrating minimal cytotoxicity to normal cells like HEK-293 .

Table 1: Antiproliferative Activity of Benzopyran Derivatives

| Compound ID | Cell Line | IC50 (μM) | Cytotoxicity to Normal Cells (IC50 μM) |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | 102.4 |

| 5b | CCRF-CEM | 22.0 | Not specified |

| 5c | Other Cancer Lines | Varies | Not specified |

Anti-inflammatory Effects

Compounds within this class have been noted for their anti-inflammatory properties. Studies suggest that they inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, thereby reducing inflammation in various models .

Antioxidant Activity

The antioxidant capacity of benzopyran derivatives is attributed to their ability to scavenge free radicals and chelate metal ions. This property is vital for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Kinases : Some derivatives have shown kinase inhibitory activity, affecting signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Compounds like 5a have been reported to induce apoptosis in cancer cells at specific concentrations (e.g., inducing apoptosis in MDA-MB-231 at a concentration of 5 μM) by activating caspase pathways .

- Antioxidant Mechanisms : The hydroxyl groups present in the structure enhance the compound's ability to donate electrons, thus neutralizing free radicals.

Case Studies

Recent studies have highlighted the potential of these compounds in therapeutic applications:

- A study evaluated a series of benzopyran derivatives and found that they significantly inhibited tumor growth in vivo models while exhibiting low toxicity to normal tissues .

- Another investigation focused on the synthesis and evaluation of new benzopyran derivatives against multi-drug resistant cancer cell lines, showcasing their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4H-1-Benzopyran-4-one derivatives with prenyl substituents (e.g., 3-methyl-2-butenyl groups)?

- Methodological Answer : Synthesis typically involves prenylation via Friedel-Crafts alkylation or nucleophilic substitution, leveraging precursors like chalcones or flavanones. For example, the 3-methyl-2-butenyl group can be introduced using prenyl bromide under basic conditions. Purification may require column chromatography with silica gel and characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- UV-Vis and FT-IR to identify hydroxyl and carbonyl groups.

- NMR (¹H, ¹³C, DEPT, COSY) to resolve aromatic and prenyl proton environments.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination.

- Computational methods (DFT calculations) to model electronic properties and predict reactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for high concentrations .

- Skin/eye protection : Wear nitrile gloves and full-face shields to prevent contact with irritants (classified under GHS Category 2 for skin/eye irritation) .

- Waste disposal : Neutralize acidic/basic byproducts before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical data (e.g., solubility, log P) for this compound?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–13) with HPLC quantification to account for pH-dependent ionization.

- log P : Compare experimental results (via octanol-water partitioning) with computational predictions (e.g., XLogP3) to identify discrepancies caused by assay conditions .

- Inter-laboratory validation : Standardize protocols (e.g., OECD guidelines) to minimize variability .

Q. How can the bioactivity of this compound be systematically evaluated against related flavonoids?

- Methodological Answer :

- Enzyme assays : Test inhibition of kinases (e.g., PI3K) using fluorescence-based assays, referencing structurally similar inhibitors like LY294002 .

- Antioxidant activity : Use DPPH/ABTS radical scavenging assays with quercetin or ascorbic acid as positive controls.

- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with SAR analysis of the prenyl group’s role .

Q. What experimental designs are optimal for studying the ecological impact of this compound?

- Methodological Answer :

- Aquatic toxicity : Conduct acute toxicity tests on Daphnia magna using OECD Test No. 202.

- Biodegradation : Employ closed-bottle tests (OECD 301D) to measure biochemical oxygen demand (BOD) over 28 days.

- Soil mobility : Perform column leaching experiments with HPLC-MS monitoring to track metabolite formation .

Q. How can researchers address stability challenges during long-term storage of this compound?

- Methodological Answer :

- Temperature/light sensitivity : Store at -80°C in amber vials under argon to prevent oxidation of the prenyl group.

- Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with periodic UPLC-MS analysis to identify degradation products (e.g., quinones from hydroxyl oxidation) .

Data Analysis and Interpretation

Q. How should conflicting data on acute toxicity (e.g., oral vs. dermal LD50) be reconciled?

- Methodological Answer :

- Route-specific assays : Compare OECD 423 (oral) and OECD 402 (dermal) results, noting differences in absorption kinetics.

- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., epoxides from prenyl oxidation) that may explain route-dependent effects .

Q. What computational tools can predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinase active sites, validating with mutagenesis studies.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Methodological Best Practices

- Cross-validation : Always corroborate experimental data with orthogonal techniques (e.g., NMR + HRMS for structure elucidation).

- Negative controls : Include solvent-only and heat-inactivated enzyme controls in bioactivity assays to rule out artifacts.

- Ethical compliance : Adhere to institutional biosafety protocols (e.g., BSL-2 for cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.